2-(3-((3-fluorophenyl)sulfonyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide
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Overview
Description
2-(3-((3-fluorophenyl)sulfonyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazinone core substituted with a fluorophenylsulfonyl group and a phenylacetamide moiety, making it a molecule of interest for its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-((3-fluorophenyl)sulfonyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridazinone core, followed by the introduction of the fluorophenylsulfonyl group and the phenylacetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(3-((3-fluorophenyl)sulfonyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Medicine: Investigated for its potential pharmacological activities, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3-((3-fluorophenyl)sulfonyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridazinone derivatives and sulfonyl-substituted molecules. These compounds share structural similarities but may differ in their specific functional groups and overall reactivity.
Uniqueness
2-(3-((3-fluorophenyl)sulfonyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
The compound 2-(3-((3-fluorophenyl)sulfonyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide is a member of the pyridazine derivatives, which have gained attention due to their diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A pyridazinone core , which is known for its ability to interact with various biological targets.
- A fluorophenyl group , which enhances hydrophobic interactions and may influence receptor binding.
- An acetanilide moiety , which can modulate the compound's pharmacological properties.
Antimicrobial Activity
Research has demonstrated that pyridazine derivatives exhibit significant antimicrobial properties. For instance, studies on similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Compound | Activity | Reference |
---|---|---|
2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide | Antibacterial (E. coli) | Bruel et al., 2012 |
6-(3-chlorophenyl)-3(2H)-pyridazinone | Antifungal | Özdemir et al., 2017 |
Anticancer Activity
The potential anticancer effects of pyridazine derivatives have been explored in various studies. For example, compounds similar to this compound have shown promising results against cancer cell lines such as HL-60 (leukemia) and NCI-H522 (lung cancer).
Cell Line | IC50 Value (µM) | Compound |
---|---|---|
HL-60 | <2 | Ahmad et al., 2010 |
NCI-H522 | <2 | Özçelik et al., 2019 |
The biological activity of this compound may be attributed to its ability to bind to specific receptors or enzymes involved in disease processes. The sulfonamide group is particularly noted for its role in enzyme inhibition, while the pyridazinone core can form hydrogen bonds with target proteins, enhancing binding affinity.
Case Studies and Research Findings
- Antimicrobial Studies : In a study examining the effects of pyridazine derivatives on various bacterial strains, it was found that modifications in the fluorophenyl group significantly impacted antibacterial efficacy. The compound's structure allowed it to effectively inhibit bacterial growth by targeting cell wall synthesis pathways.
- Cancer Research : A series of experiments conducted on different cancer cell lines revealed that compounds with similar structural features exhibited cytotoxic effects at low concentrations. The mechanism was linked to apoptosis induction and cell cycle arrest.
- Enzyme Inhibition : Research indicated that the compound could act as a selective inhibitor for certain enzymes, potentially useful in treating conditions related to overactive enzyme activity.
Properties
IUPAC Name |
2-[3-(3-fluorophenyl)sulfonyl-6-oxopyridazin-1-yl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O4S/c19-13-5-4-8-15(11-13)27(25,26)17-9-10-18(24)22(21-17)12-16(23)20-14-6-2-1-3-7-14/h1-11H,12H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDEKQLAVWLIZIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)S(=O)(=O)C3=CC=CC(=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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